4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
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Overview
Description
4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a chemical compound with the molecular formula C13H10ClNO3 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
The molecular weight of this compound is 263.68 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
One area of application involves nucleophilic aromatic substitution reactions. Pietra and Vitali (1972) explored the reactivity of nitro-aromatic compounds in nucleophilic aromatic substitution reactions. Their work provides insights into the mechanisms underlying these reactions, which are crucial for the synthesis of complex organic molecules, including pharmaceuticals and polymers (Pietra & Vitali, 1972).
Pharmaceutical Applications
In the pharmaceutical sector, compounds structurally related to 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene have been investigated for their potential therapeutic applications. For instance, metoclopramide, a compound with similarities in its chemical structure, has been reviewed extensively for its pharmacological properties and clinical use in treating various gastrointestinal disorders (Pinder et al., 2012).
Environmental Degradation Studies
The degradation of acetaminophen, a process that can produce by-products structurally related to this compound, has been reviewed, highlighting advanced oxidation processes as effective treatment strategies. This research is significant for environmental remediation and the safe disposal of pharmaceutical waste (Qutob et al., 2022).
Synthesis and Applications of Related Compounds
Research on the synthesis and applications of compounds related to this compound, such as the practical synthesis of 5,5′-Methylene-bis(benzotriazole), indicates the value of such molecules in developing metal passivators and light-sensitive materials. These findings underscore the importance of such chemical entities in materials science and engineering (Gu et al., 2009).
Corrosion Inhibition
Quinoline derivatives, including structures akin to this compound, have been reviewed for their use as corrosion inhibitors. These compounds show promise in protecting metals from corrosion due to their ability to form stable chelating complexes, highlighting the interdisciplinary applications of such chemicals (Verma et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that aromatic compounds like this can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the substitution of a group in the aromatic ring .
Biochemical Pathways
Aromatic compounds can participate in various biochemical pathways, including those involving nucleophilic aromatic substitution .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , which could potentially involve various enzymes or cofactors.
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(4-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTBCGJBXRFXBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718391 |
Source
|
Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-36-5 |
Source
|
Record name | 1,1′-Biphenyl, 4-chloro-2-methoxy-4′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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